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GLYCINE (1-13C; 15N+)

Cat. No.: B1580127
M. Wt: 77.05
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Description

Significance of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a cornerstone of modern metabolic research, allowing scientists to move beyond static measurements of metabolite concentrations to the dynamic analysis of metabolic fluxes—the rates at which molecules are converted through a pathway. The use of stable isotope-labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise tracking of individual atoms as they are incorporated into downstream metabolites. mdpi.comnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a detailed map of active metabolic routes and their relative contributions to cellular processes. mdpi.com

The significance of this technique lies in its ability to:

Trace metabolic pathways: By introducing a labeled substrate, researchers can identify the products of its metabolism and thus delineate the steps of a biochemical pathway.

Quantify metabolic fluxes: Measuring the rate of incorporation of the isotope into various metabolites allows for the calculation of the flux through a particular pathway. This is crucial for understanding how metabolism is regulated and how it changes in different physiological or pathological states.

Distinguish between different metabolic routes: Often, a metabolite can be produced through multiple pathways. Isotopic labeling patterns can help to differentiate the contributions of each route to the total pool of the metabolite.

Investigate cellular compartmentation: By analyzing the isotopic enrichment in metabolites isolated from different cellular compartments (e.g., mitochondria and cytosol), researchers can gain insights into the spatial organization of metabolism.

Rationale for Utilizing Dual-Labeled GLYCINE (B1666218) (1-13C; 15N+) as a Research Probe

Glycine, the simplest amino acid, is a central player in a vast array of metabolic processes, including the synthesis of proteins, purines, glutathione (B108866), and heme. tandfonline.com To comprehensively study its metabolic fate, researchers often employ glycine that is labeled with two different stable isotopes: carbon-13 at the first carbon position (1-¹³C) and nitrogen-15 (B135050) at the amino group (¹⁵N). This dual-labeling strategy offers several distinct advantages over single-labeled tracers.

The primary rationale for using GLYCINE (1-¹³C; ¹⁵N) is the ability to simultaneously track the carbon skeleton and the nitrogen atom of the molecule. mdpi.comresearchgate.net This is particularly important for distinguishing between the direct incorporation of the intact glycine molecule into a product and the assimilation of its constituent atoms after it has been catabolized. For instance, in studies of protein synthesis, the presence of both the ¹³C and ¹⁵N labels in a protein-derived amino acid provides strong evidence that the intact glycine molecule was used. Conversely, the detection of only the ¹⁵N label would suggest that the glycine was first broken down, and its nitrogen was then used to synthesize other amino acids.

This dual-labeling approach is also critical for accurately assessing glycine's involvement in one-carbon metabolism. mdpi.com The glycine cleavage system (GCS), a major pathway for glycine catabolism, removes the carboxyl group (C1) as CO₂ and transfers the α-carbon (C2) and the amino group to other metabolic pathways. By using GLYCINE (1-¹³C; ¹⁵N), the loss of the ¹³C label can be monitored as ¹³CO₂ in breath, providing a measure of GCS activity, while the ¹⁵N can be traced into other nitrogen-containing compounds. nih.govfrontiersin.org

Historical Context of Glycine Isotope Applications in Biological Systems Research

The use of isotopes to study biological processes has a rich history dating back to the early 20th century. taylorfrancis.comphysoc.org Following the discovery of isotopes, scientists like Rudolf Schoenheimer pioneered the use of stable isotopes, particularly ¹⁵N, to investigate the dynamic state of body constituents in the 1930s and 1940s. taylorfrancis.comckisotopes.com [¹⁵N]glycine was one of the very first amino acid tracers used in kinetic studies to demonstrate that body proteins are in a constant state of synthesis and degradation. nih.govcambridge.org

Early studies were often limited by the analytical methods available, which required the conversion of samples into simple gases for analysis by isotope ratio mass spectrometry (IRMS). ckisotopes.com The development of gas chromatography-mass spectrometry (GC-MS) in the late 1960s was a major technological advancement that significantly expanded the applications of stable isotope tracers. ckisotopes.com This technique allowed for the separation and analysis of complex mixtures of labeled compounds, making it easier to measure isotopic enrichment in individual amino acids and other metabolites.

The use of dual-labeled tracers like GLYCINE (1-¹³C; ¹⁵N) represents a further refinement of these early techniques, providing more detailed and accurate information about metabolic pathways. researchgate.net Over the decades, the application of isotopically labeled glycine has expanded from whole-body protein turnover studies to detailed investigations of specific metabolic pathways in various organisms and disease states, including inborn errors of metabolism, cancer, and neurological disorders. mdpi.comfrontiersin.orguwo.ca

Research Findings with GLYCINE (1-13C; 15N+)

The application of GLYCINE (1-¹³C; ¹⁵N) and other isotopically labeled glycine molecules has yielded significant insights into a variety of biological systems. Below are tables summarizing key findings from selected research studies.

Table 1: Glycine Metabolism in Humans

Study FocusKey FindingsTracer UsedReference
Whole-body glycine kinetics in healthy adultsQuantified glycine flux, serine synthesis from glycine, and the rate of glycine cleavage. Serine synthesis accounted for a significant portion of total glycine flux.[1,2-¹³C₂]glycine nih.gov
Glycine metabolism in morbid obesityDemonstrated that de novo glycine synthesis is reduced in individuals with morbid obesity and increases after bariatric surgery.[1,2-¹³C₂]glycine frontiersin.org
Glycine requirements during pregnancyShowed that glycine becomes a conditionally indispensable amino acid during late gestation, with an increased dietary demand.L-[1-¹³C]phenylalanine (to assess glycine adequacy) nih.gov

Table 2: Glycine Metabolism in Cellular and Animal Models

Model SystemKey FindingsTracer UsedReference
Chinese Hamster Ovary (CHO) cellsRevealed intracellular partitioning of serine and glycine metabolism, with mitochondrial serine hydroxymethyltransferase (SHMT) being the primary pathway for serine-to-glycine conversion.[1-¹³C]glycine, [2-¹³C]glycine, [1-¹³C]serine nih.gov
Rat mammary tumorMonitored the in vivo metabolism of glycine into glutathione non-invasively, demonstrating the potential of labeled glycine as a probe for oxidative stress defenses in tumors.[2-¹³C]glycine nih.gov
Human hepatoma cell linesTraced the metabolic fate of the 2-carbon of glycine via the glycine cleavage system into nucleotides and methionine.[2-¹³C]glycine mdpi.comnih.gov

Table 3: Glycine Uptake and Metabolism in Plants and Soil

Study SystemKey FindingsTracer UsedReference
Tomato seedlingsProvided evidence for the direct uptake of intact glycine from the soil, despite rapid turnover by soil microorganisms.[1,2-¹³C₂,¹⁵N]glycine researchgate.net
Soil microorganisms in wheat growth stagesInvestigated the influence of nitrogen fertilizer and straw on the uptake of intact glycine by soil microorganisms.[¹³C,¹⁵N]glycine semanticscholar.org
Pakchoi under organic and conventional farmingDemonstrated that organic farming promotes the selective uptake of glycine over nitrate. The dual label helped estimate the proportion of intact glycine uptake.[1-¹³C,¹⁵N]glycine, [2-¹³C,¹⁵N]glycine tandfonline.com

Properties

Molecular Weight

77.05

Purity

98%

Origin of Product

United States

Synthesis, Purity, and Isotopic Characterization of Glycine 1 13c; 15n+

Synthetic Methodologies for Site-Specific ¹³C and ¹⁵N Enrichment

The synthesis of glycine (B1666218) labeled with ¹³C at the carboxyl carbon (C1) and ¹⁵N at the amino group requires precise chemical or biosynthetic strategies. These methods are designed to ensure the specific and high-level incorporation of the desired isotopes.

Chemical Synthesis:

Classic organic synthesis reactions provide robust methods for producing isotopically labeled amino acids. Two notable methods are the Strecker synthesis and the Bucherer-Bergs synthesis.

Strecker Synthesis: This method is a well-established route for synthesizing amino acids. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction typically involves an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgyoutube.com For the synthesis of GLYCINE (1-¹³C; ¹⁵N+), formaldehyde (B43269) would be the starting aldehyde. The key isotopically labeled precursors would be potassium cyanide with a ¹³C-labeled carbon (K¹³CN) and ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl). masterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile, which is then hydrolyzed to yield the final amino acid. masterorganicchemistry.commasterorganicchemistry.com The use of these labeled precursors ensures the site-specific incorporation of ¹³C at the carboxyl group and ¹⁵N at the amino group. researchgate.net

Bucherer-Bergs Reaction: This is another effective method for synthesizing amino acids, starting from a carbonyl compound, ammonium carbonate, and a cyanide source. nih.govwikipedia.orgalfa-chemistry.com In this case, formaldehyde would react with ¹⁵N-labeled ammonium carbonate and potassium ¹³C-cyanide. This reaction forms a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to produce the desired labeled glycine. nih.govwikipedia.orgencyclopedia.pub This method is valued for its simplicity and the accessibility of its starting materials. nih.gov

Amination of α-haloacids: Another approach involves the amination of a ¹³C-labeled α-haloacid with a ¹⁵N-labeled ammonia source. redalyc.orgatamanchemicals.com For GLYCINE (1-¹³C; ¹⁵N+), this would involve reacting chloroacetic acid labeled with ¹³C at the carboxyl position (ClCH₂¹³COOH) with an excess of ¹⁵N-labeled ammonia (¹⁵NH₃). redalyc.orgatamanchemicals.comscielo.br

Biosynthetic Methods:

Biosynthetic approaches are particularly useful for producing labeled amino acids for incorporation into proteins for structural studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govckisotopes.com

Cell-Based Protein Expression: In this method, microorganisms like Escherichia coli or eukaryotic cell cultures (e.g., insect or mammalian cells) are grown in a minimal medium where the sole carbon and nitrogen sources are isotopically labeled. nih.govnih.gov To achieve site-specific labeling of glycine residues within a protein, the growth medium can be supplemented with GLYCINE (1-¹³C; ¹⁵N+). ukisotope.com The cells will then incorporate this labeled glycine into the proteins they synthesize. This technique is often referred to as residue-specific isotope labeling. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful technique used in quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids. wikipedia.org Cells are grown in a medium containing an isotopically labeled amino acid, leading to its incorporation into all newly synthesized proteins. While typically used for relative protein quantification, the underlying principle of metabolic labeling can be adapted for producing proteins with specifically labeled amino acids like glycine. wikipedia.org

Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Ensuring the isotopic purity and enrichment of GLYCINE (1-¹³C; ¹⁵N+) is critical for its use in research. Several analytical techniques are employed to verify the chemical purity and the precise location and abundance of the isotopic labels.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the isotopic enrichment of compounds. nih.gov For GLYCINE (1-¹³C; ¹⁵N+), both ¹³C and ¹⁵N NMR can be used to confirm the presence and position of the labels. rsc.orgresearchgate.net The chemical shifts and coupling constants in the NMR spectrum provide definitive structural information and confirm that the isotopes are in the desired locations. Quantitative NMR (qNMR) can be used to determine the exact isotopic enrichment levels.

Mass Spectrometry (MS): Mass spectrometry is highly sensitive for determining isotopic composition. nih.govresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. researchgate.net The mass spectrum of the labeled glycine will show a molecular ion peak shifted by +2 mass units compared to the unlabeled compound, confirming the presence of one ¹³C and one ¹⁵N atom. sigmaaldrich.com High-resolution mass spectrometry can be used to unequivocally assign enrichment levels of both ¹³C and ¹⁵N. nih.govnih.gov Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph and a combustion furnace (GC-C-IRMS), provides highly precise measurements of isotopic ratios. diva-portal.orgucdavis.edu

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized glycine, ensuring that it is free from starting materials and by-products. scielo.br

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying the labeled compound and assessing its purity. ucdavis.edu

The combination of these techniques provides a comprehensive characterization of the synthesized GLYCINE (1-¹³C; ¹⁵N+), confirming both its chemical and isotopic purity.

Quality Control and Standardization for Research Applications

Rigorous quality control and the availability of standards are essential for the reliable use of isotopically labeled compounds in research.

Quality Control Measures:

Manufacturers of isotopically labeled compounds implement stringent quality control procedures. The chemical purity is typically assessed by HPLC or GC, while the isotopic enrichment is determined by NMR and mass spectrometry. A Certificate of Analysis (CoA) is provided with the product, which details the results of these analyses. For instance, a commercially available Glycine (2-¹³C, 99%; ¹⁵N, 98%) product specifies a chemical purity of 98%. isotope.com

Standardization:

The use of certified reference materials (CRMs) is crucial for ensuring the accuracy and traceability of measurements. sigmaaldrich.comsigmaaldrich.com Isotope-labeled amino acid mixes are available as CRMs and can be used as internal standards in isotope dilution mass spectrometry (IDMS) for accurate quantification. sigmaaldrich.comsepscience.com These standards are themselves calibrated against primary reference materials from national metrology institutes.

The following table summarizes the key analytical techniques and their roles in the quality control of GLYCINE (1-¹³C; ¹⁵N+):

TechniquePurposeKey Information Provided
NMR Spectroscopy Isotopic Enrichment & Structure VerificationPosition of labels, isotopic abundance, structural integrity
Mass Spectrometry Isotopic Enrichment & PurityMolecular weight confirmation, isotopic distribution, chemical purity
HPLC Chemical PuritySeparation of impurities and by-products
GC-C-IRMS Precise Isotope Ratio MeasurementHigh-precision determination of ¹³C/¹²C and ¹⁵N/¹⁴N ratios

Advanced Analytical Methodologies for Glycine 1 13c; 15n+ and Its Metabolites

Mass Spectrometry (MS) Based Approaches for Isotope Ratio and Metabolite Quantification

Mass spectrometry stands as a cornerstone for the analysis of GLYCINE (B1666218) (1-13C; 15N+) due to its high sensitivity and specificity in distinguishing between isotopologues (molecules that differ only in their isotopic composition).

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the isotopic analysis of glycine, though it necessitates a derivatization step to increase the volatility of this polar amino acid. sigmaaldrich.comsigmaaldrich.com This process involves chemically modifying the glycine molecule, typically by replacing active hydrogens on its amino and carboxyl groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies include silylation, such as using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives, or esterification followed by acylation to produce compounds like N-acetyl methyl esters (NACME) or trifluoroacetyl butyl esters. sigmaaldrich.comucdavis.eduasianpubs.org The choice of derivative is critical as it affects chromatographic resolution, stability, and the carbon and nitrogen ratio of the final analyte, which can influence the accuracy of isotope ratio measurements. nih.gov For instance, the NACME derivative is often preferred for carbon isotope determinations due to its favorable analyte-to-derivative carbon ratio, which minimizes analytical errors. nih.gov

Once derivatized, the sample is introduced into the GC, where the glycine derivative is separated from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For GLYCINE (1-13C; 15N+), the mass spectrometer can distinguish the labeled molecule from its unlabeled counterpart. For example, after derivatization, the molecular ion for unlabeled glycine might be monitored at m/z 154, while the dual-labeled internal standard would be monitored at m/z 155. asianpubs.org By operating in selected ion monitoring (SIM) mode, the instrument can achieve high sensitivity for quantitative analysis. asianpubs.orgubbcluj.ro

Table 1: Common Derivatization Reagents for GC-MS Analysis of Glycine

Derivatization Reagent Derivative Formed Key Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyl dimethylsilyl (TBDMS) Stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.comsigmaaldrich.com
Butanol-acetyl chloride & Trifluoroacetic anhydride (B1165640) Trifluoroacetyl butyl ester Used for isotopic dilution mass spectrometry. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying GLYCINE (1-13C; 15N+) and its metabolites in complex biological fluids like plasma, brain microdialysates, and cerebrospinal fluid. nih.govnih.gov A significant advantage of LC-MS/MS is that it often does not require the derivatization step that is mandatory for GC-MS, simplifying sample preparation. nih.govnih.gov

In this technique, the sample is first subjected to liquid chromatography to separate the analytes of interest. The eluent from the LC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov Tandem mass spectrometry (MS/MS) is then employed for quantification. This involves selecting a specific precursor ion (e.g., the molecular ion of glycine), fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces chemical noise. nih.gov

For GLYCINE (1-13C; 15N+), stable-isotope-labeled internal standards are crucial for accurate quantification, as they help to correct for variations in sample preparation and instrument response. nih.gov The method can be established to detect glycine and its labeled counterpart with high reliability, achieving limits of quantitation in the nanomolar range. nih.gov Some studies have also employed a combined MRM and selected ion monitoring (SIM) approach to enhance the detection sensitivity for glycine, which can exhibit a low signal in MRM mode. lcms.cz

Table 2: Example LC-MS/MS Parameters for Glycine Analysis

Parameter Setting Purpose
Chromatography
Column Synergi 4-μm Fusion-RP Separation of polar metabolites. researchgate.net
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI) Generation of precursor ions for MS analysis. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification. nih.gov

High-Resolution Mass Spectrometry and Isotopic Pattern Deconvolution

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in metabolic studies using GLYCINE (1-13C; 15N+) by providing highly accurate mass measurements. This capability allows for the clear distinction between isotopologues and other molecules with very similar masses. nih.govnih.gov When cells are cultured with (15N)-glycine, for example, HRMS can detect the resulting (M+1)/M pair peaks in downstream metabolites. nih.gov The 1 Da difference in these peaks unambiguously identifies the metabolites that have incorporated the nitrogen atom from glycine. nih.gov

This technique is particularly powerful for tracing the metabolic fate of the labeled glycine. For instance, studies have used HRMS to confirm the incorporation of the 15N label from glycine into purine-containing metabolites such as adenine, adenosine, AMP, ADP, and ATP. nih.gov The ability to resolve these isotopic patterns is crucial for understanding the contributions of glycine to various biosynthetic pathways. nih.gov

Isotopic pattern deconvolution is the computational process of correcting the raw mass spectral data to determine the true isotopic enrichment. This is necessary because the measured isotopic distribution is a combination of the enrichment from the tracer and the natural abundance of heavy isotopes (like 13C and 15N). Deconvolution algorithms, such as Brauman's least squares approach, are used to solve a set of linear equations that describe the isotopic contributors, thereby yielding the accurate tracer-to-tracee ratio. asianpubs.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is the most precise technique for determining the bulk isotopic abundance of nitrogen and carbon. slu.se When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis of amino acids like glycine. ucdavis.edunih.gov

In this method, after separation by GC, the derivatized glycine is combusted at a high temperature (around 1000 °C) to convert it into simple gases, primarily CO2 and N2. ucdavis.edu These gases are then introduced into the IRMS, which measures the ratio of the heavy isotope to the light isotope (e.g., 15N/14N or 13C/12C) with extremely high precision. ucdavis.edunih.gov The results are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unique insights into the positional incorporation of stable isotopes within a molecule. This makes it highly complementary to mass spectrometry for metabolic flux analysis. nih.govcreative-proteomics.com

1H-NMR and 13C-NMR Applications in Tracer Studies

Both proton (1H) and carbon-13 (13C) NMR are extensively used in tracer studies with labeled substrates like GLYCINE (1-13C; 15N+). nih.gov 13C-NMR can directly detect the presence and position of the 13C label within glycine and its metabolites. The chemical shift of a 13C nucleus is sensitive to its local chemical environment, allowing for the identification of the specific carbon atom that is labeled.

Furthermore, the coupling between adjacent 13C and 15N nuclei (J-coupling) can provide additional information about the connectivity of atoms and the distribution of isotopomers. nih.gov By analyzing the fine structure of NMR signals, it is possible to quantify the relative abundance of different isotopomers in a sample, which is a key input for metabolic flux analysis models. researchgate.net

Recent advancements have also utilized the 15N nucleus itself in NMR experiments. nih.gov Exploiting 15N labeling can increase the efficiency and coverage of isotopomer quantification. nih.govresearchgate.net These NMR-based approaches have demonstrated excellent agreement with expected isotopomer abundances, with accuracy and precision often within 1%. nih.govresearchgate.net This level of detail allows for a comprehensive understanding of the topology and operation of cellular metabolism. nih.gov

15N-NMR Spectroscopy for Nitrogen Metabolism Investigations

15N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracing the metabolic fate of nitrogen atoms from labeled precursors. When [15N]glycine is introduced into a biological system, 15N-NMR can monitor its conversion into various nitrogen-containing metabolites in real-time, providing direct insights into the pathways of nitrogen metabolism.

Studies utilizing [15N]glycine in rats have successfully tracked its metabolic transformations in different organs. Following intravenous injection of [15N]glycine, 15N NMR spectra of liver extracts revealed the incorporation of the 15N label into several other amino acids and metabolites. tandfonline.comnih.gov Specifically, signals corresponding to the nitrogen in serine, the amide group of glutamine, alanine, and even tryptophan were detected, demonstrating the active role of glycine as a nitrogen donor in various biosynthetic pathways. tandfonline.com This capability allows for the direct observation of metabolic flux through interconnected pathways. For instance, the conversion of glycine to serine is a key step in one-carbon metabolism.

In the context of cancer cell metabolism, tracing methodologies using [15N]glycine coupled with high-resolution mass spectrometry have been developed to identify and confirm downstream metabolites. nih.gov In A549 cancer cells cultured with [15N]glycine, the 15N label was incorporated into a significant number of nitrogenous compounds. nih.gov This approach is particularly effective for tracking the synthesis of purines, as glycine is a fundamental precursor for the purine (B94841) ring. Metabolites such as adenine, adenosine, and their phosphorylated forms (AMP, ADP, ATP) showed significant 15N enrichment. nih.gov This demonstrates the utility of 15N-labeled glycine in probing critical pathways for nucleotide biosynthesis, which are often upregulated in proliferating cancer cells.

Technical aspects of 15N NMR, such as the nuclear Overhauser effect (nOe) and spin-lattice relaxation times (T1), are critical for quantitative analysis and can be influenced by the physicochemical environment (e.g., pH). tandfonline.comresearchgate.net Despite these complexities, the technique provides an unparalleled view of nitrogen flow in living systems, from whole organs to cell cultures. nih.govresearchgate.net

Table 1: Metabolites Identified from [15N]Glycine Tracing Studies
MetaboliteBiological SystemAnalytical TechniqueKey FindingReference
SerineRat Liver15N-NMRDemonstrates the glycine-to-serine conversion pathway. tandfonline.com
Glutamine (amide-N)Rat Liver15N-NMRShows glycine's role as a nitrogen source for amino acid synthesis. tandfonline.com
AlanineRat Liver15N-NMRIndicates nitrogen transfer from glycine to other amino acids. tandfonline.com
Adenine, Adenosine, AMP, ADP, ATPA549 Cancer CellsHRMSConfirms glycine as a key precursor for purine nucleotide biosynthesis. nih.gov
γ-GlutathioneA549 Cancer CellsHRMSHighlights glycine's role in the synthesis of this major antioxidant. nih.gov

Dissolution-Dynamic Nuclear Polarization (d-DNP) NMR for Enhanced Sensitivity

A primary limitation of NMR spectroscopy, particularly for less abundant nuclei like 13C and 15N, is its inherently low sensitivity. Dissolution-dynamic nuclear polarization (d-DNP) is a revolutionary hyperpolarization technique that overcomes this challenge by dramatically increasing the NMR signal intensity by several orders of magnitude (over 10,000-fold). acs.orgchemrxiv.orgnih.gov

The d-DNP process involves polarizing a sample containing the labeled compound, such as [1-13C]glycine, at very low temperatures (around 1.2 K) and high magnetic fields in the presence of a stable radical polarizing agent. chemrxiv.orgnih.gov Microwave irradiation is used to transfer the high polarization of the electron spins of the radical to the nuclear spins of the 13C-labeled glycine. nih.gov The hyperpolarized solid sample is then rapidly dissolved with a heated solvent and transferred to an NMR spectrometer for liquid-state analysis. nih.gov This process delivers a solution with a temporarily massive enhancement in nuclear spin polarization, enabling real-time tracking of metabolic processes that would be impossible to observe with conventional NMR. acs.org

Experiments with [1-13C]glycine have successfully demonstrated the power of d-DNP, achieving signal enhancements of up to 11,000 times compared to the thermal equilibrium signal at a 2 Tesla magnetic field. acs.orgchemrxiv.org Such enhancements allow for the acquisition of high-quality spectra from a single scan, making it possible to monitor rapid enzymatic conversions and metabolic fluxes in vivo.

The duration of the hyperpolarized signal is determined by the spin-lattice relaxation time (T1), which is a critical parameter for the design of d-DNP probes. chemrxiv.org Research has shown that incorporating [1-13C]glycine at the C-terminus of peptides can result in sufficiently long T1 values for biological applications. For example, the T1 of the carbonyl carbon in a hyperpolarized alanine-glycine dipeptide was measured to be 13.6%. pnas.org In a more complex peptide like 13C-glutathione (γ-Glu-Cys-[1-13C]Gly-d2), the T1 was found to be 58 seconds at 3 Tesla, providing a long window for in vivo detection of its enzymatic conversions. chemrxiv.org

Table 2: Research Findings Using d-DNP NMR with 13C-Labeled Glycine
CompoundParameterValueSignificanceReference
[1-13C]GlycineSignal EnhancementUp to 11,000-foldEnables real-time metabolic imaging and spectroscopy with high sensitivity. acs.orgchemrxiv.org
Alanine-glycine (carbonyl C of glycine)Nuclear Spin Polarization13.6%Demonstrates applicability of d-DNP to dipeptides. pnas.org
Heptaglycine (C-terminal [1-13C]Gly)T1 Relaxation Time~22 s at 3 TShows that long T1 values can be achieved even in larger peptides. chemrxiv.org
13C-Glutathione (γ-Glu-Cys-[1-13C]Gly-d2)T1 Relaxation Time58 ± 3 s at 3 TProvides a long observation window for in vivo metabolic studies. chemrxiv.org

Solid-State NMR for Structural and Dynamic Insights

Solid-State NMR (SSNMR) spectroscopy is a unique analytical tool for investigating the structure and dynamics of molecules like glycine in their solid form, without the need for crystallization or dissolution. nih.gov This technique provides atomic-level information on molecular conformation, packing in different polymorphic forms, and molecular motions over a wide range of timescales. nih.govescholarship.org

Using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), SSNMR can distinguish between different crystalline polymorphs of glycine (α, β, and γ forms). escholarship.org These polymorphs differ in their hydrogen-bonding networks, which results in distinct chemical shifts in their 13C and 15N NMR spectra. researchgate.net SSNMR is therefore highly sensitive to the local chemical environment and intermolecular interactions.

Furthermore, SSNMR is exceptionally well-suited for characterizing molecular dynamics. By measuring spin-lattice relaxation times (T1) over a range of temperatures, researchers can probe the reorientations of specific molecular groups. nih.gov For glycine and its N-methylated derivatives (sarcosine, N,N-dimethylglycine, and betaine), SSNMR studies have quantified the rotational dynamics of the methyl (CH3) and methylene (B1212753) (CH2) groups. nih.gov These studies determined the activation energies associated with these motions, revealing how N-methylation affects the molecular dynamics. For example, the activation energies for CH3 group rotations were found to correlate positively with the number of substituted methyl groups. nih.gov Such dynamic information is crucial for understanding how metabolites interact with their binding partners, such as enzymes or receptors. The failure of certain SSNMR techniques like CP/MAS at low temperatures for glycine is itself informative, as it points to specific molecular motions, such as the hindered rotation of the -NH3+ group, which shorten proton relaxation times and disrupt the polarization transfer process. escholarship.org

Table 3: Dynamic Insights from Solid-State NMR of Glycine and its Derivatives
Molecule/GroupSSNMR ObservationKey FindingReference
Glycine Polymorphs (α, γ)Distinct 13C chemical shiftsSSNMR can differentiate crystalline forms based on hydrogen bonding. escholarship.org
Glycine (-NH3+ group)Shortened 1H T1ρ at low temperatureIndicates hindered rotation of the ammonium (B1175870) group, affecting CP/MAS efficiency. escholarship.org
N-methylated glycines (Methyl groups)Temperature-dependent 13C T1 relaxationQuantified activation energies for methyl group reorientations. nih.gov
N,N-DimethylglycinePhase transition at 348.5 KRevealed changes in the relaxation behavior and dynamics of methyl groups. nih.gov

Hybrid and Multi-Omics Analytical Platforms (e.g., Stable Isotope-Resolved Metabolomics - SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) represents a powerful hybrid analytical approach that integrates the use of stable isotope tracers, such as [1-13C; 15N]glycine, with high-resolution analytical platforms like NMR and mass spectrometry (MS). nih.gov This combination allows for not just the identification and quantification of metabolites, but also the elucidation of metabolic pathways and the measurement of metabolic flux rates. nih.govresearchgate.net Unlike conventional metabolomics which provides a static snapshot of metabolite concentrations, SIRM provides a dynamic view of how substrates are converted to products within a biological system. hilarispublisher.com

In a typical SIRM experiment, a labeled precursor like [13C, 15N]glycine is introduced into cell culture or an in vivo model. nih.gov After a set period, metabolites are extracted and analyzed. Mass spectrometry is used to determine the mass isotopologue distribution of downstream metabolites, revealing how many labeled atoms from the original tracer have been incorporated. nih.gov Concurrently, NMR spectroscopy can determine the specific positional location of the isotopes within the molecular structure of the products. nih.gov

This multi-omics approach provides unequivocal evidence of metabolic transformations. For example, a targeted SIRM study using [2-13C]glycine was employed to investigate why creatine (B1669601) levels were elevated in a chemoresistant leukemia cell line. hilarispublisher.com By tracing the incorporation of the 13C label from glycine into creatine, researchers could directly probe the activity of the creatine biosynthesis pathway. Similarly, SIRM has been used to study the impact of herbicides on amino acid metabolism in plants, tracing 15N from labeled precursors to understand how amino acid pools are affected by both anabolic and catabolic processes. usda.gov

The combination of different stable isotopes (e.g., 13C, 15N, 2H) in multiplexed SIRM experiments allows for the simultaneous tracing of multiple, intersecting metabolic pathways, such as one-carbon metabolism and nucleotide synthesis, originating from a single precursor like glycine. nih.gov This provides a comprehensive and integrated view of cellular metabolism that is unattainable with any single analytical method alone.

Applications of Glycine 1 13c; 15n+ in Metabolic Flux Analysis Mfa

Elucidation of Glycine (B1666218) De Novo Synthesis and Catabolic Pathways

GLYCINE (1-13C; 15N+) is instrumental in quantifying the rates of glycine synthesis and breakdown. The primary catabolic route for glycine in mitochondria is the Glycine Cleavage System (GCS), which breaks glycine down into CO₂, ammonia (B1221849), and a one-carbon unit (5,10-methylenetetrahydrofolate). nih.govwikipedia.orgdrugbank.com

When cells are supplied with GLYCINE (1-13C; 15N+), the ¹³C label from the carboxyl group is released as ¹³CO₂. Capturing and measuring the enrichment of ¹³CO₂ in expired air or cell culture headspace allows for the direct quantification of GCS activity. nih.gov This provides a precise measure of the whole-body glycine decarboxylation rate. nih.gov For instance, studies using [1,2-¹³C₂]glycine in healthy human subjects determined that glycine catabolism via the GCS accounted for a substantial portion, approximately 39%, of the total whole-body glycine flux. nih.gov

Simultaneously, the ¹⁵N label can be traced into other nitrogen-containing compounds, such as ammonia and, subsequently, urea (B33335) or other amino acids, revealing the fate of glycine's amino group. This dual-labeling approach provides a comprehensive picture of glycine catabolism, distinguishing the flux through the GCS from other metabolic fates of glycine. wikipedia.orgdntb.gov.ua

ParameterFindingIsotope Tracer UsedReference
Glycine Flux Total whole-body glycine flux in the fed state was 463 ± 55 µmol/(kg·h).[1,2-¹³C₂]glycine nih.gov
GCS Activity Glycine decarboxylation via GCS accounted for 190 ± 41 µmol/(kg·h), representing 39 ± 6% of total glycine flux.[1,2-¹³C₂]glycine nih.gov
Primary Catabolic Route The Glycine Cleavage System (GCS) is the major pathway for glycine degradation in animals.N/A drugbank.com

Tracing Carbon and Nitrogen Flux through Central Metabolism

The dual labels in GLYCINE (1-13C; 15N+) are uniquely suited for deconvoluting the complex, interconnected pathways of central metabolism, particularly one-carbon metabolism and its interface with amino acid synthesis.

Glycine is a primary source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other critical biomolecules. creative-proteomics.comnih.govrupress.org The GCS, in addition to releasing CO₂ and ammonia, transfers the α-carbon of glycine to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govresearchgate.net

Using GLYCINE (1-13C; 15N+), while the ¹³C at the carboxyl position is lost as CO₂, the α-carbon (unlabeled in this specific isotopologue but traceable with other glycine isotopologues like [2-¹³C]glycine) enters the one-carbon pool. nih.govescholarship.org The ¹⁵N label, however, allows researchers to track the nitrogen's fate independently. This is crucial for understanding how the nitrogen released from glycine catabolism is re-assimilated. This dual-tracing capacity helps to quantify the flux of one-carbon units originating from glycine and to understand how the cell coordinates carbon and nitrogen metabolism. nih.gov For example, the one-carbon units derived from glycine are subsequently used in the synthesis of purines, thymidine, and methionine. researchgate.netmetwarebio.com

Serine and glycine are directly interconvertible via the enzyme Serine Hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism. nih.govrupress.org This reaction is reversible and occurs in both the cytoplasm and mitochondria. nih.gov

GLYCINE (1-13C; 15N+) allows for precise measurement of the bidirectional flux between these two amino acids. When labeled glycine is converted to serine, both the ¹³C and ¹⁵N isotopes are incorporated into the newly synthesized serine molecule, forming [1-¹³C; ¹⁵N]serine. By measuring the isotopic enrichment in both the glycine and serine pools, MFA can determine the net direction and magnitude of the flux. nih.gov

Research using ¹³C-labeled glycine has shown that the synthesis of serine from glycine is a significant pathway, constituting 41% of the total glycine flux in one human study. nih.gov The use of a dual-labeled tracer like GLYCINE (1-13C; 15N+) would further refine this analysis by confirming that the entire glycine backbone (carboxyl carbon and amino nitrogen) is incorporated intact into serine, ruling out contributions from other nitrogen or carbon sources.

PathwayFlux Rate (µmol/(kg·h))Percentage of Total Glycine FluxIsotope Tracer UsedReference
Glycine to Serine Conversion (via SHMT) 193 ± 2841%[1,2-¹³C₂]glycine nih.gov

Investigation of Purine (B94841) Biosynthesis Pathways

The de novo synthesis of purines, the building blocks of DNA and RNA, directly incorporates a glycine molecule into the purine ring structure. nih.govnih.gov Specifically, the entire glycine molecule (C4, C5, and N7 of the purine ring) is derived from this single amino acid. nih.govnih.gov

GLYCINE (1-13C; 15N+) is an ideal tracer for studying this pathway. The ¹³C label is incorporated into the C4 position, and the ¹⁵N label is incorporated into the N7 position of the purine ring. nih.gov By using mass spectrometry to analyze purine nucleotides like adenosine monophosphate (AMP) and guanosine monophosphate (GMP), researchers can detect molecules that are heavier by two mass units (M+2), indicating the direct and intact incorporation of the labeled glycine.

This technique allows for the precise quantification of the rate of de novo purine synthesis. Studies have used ¹⁵N-glycine to measure the incorporation rate into inosine monophosphate (IMP), the precursor to AMP and GMP, under different cellular conditions. researchgate.net Dual labeling with GLYCINE (1-13C; 15N+) provides a more robust measurement, as it confirms that the signal is from the intact incorporation of glycine, reducing ambiguity from potential metabolic scrambling of single isotopes. nih.govnih.gov Research in human lung cancer tissues has shown a preference for using glucose-derived glycine over exogenous glycine for purine synthesis, a finding clarified through such stable isotope tracing experiments. nih.gov

Study FocusKey FindingIsotope Tracer(s) UsedReference
Purine Synthesis Fuel Source Cancerous lung tissues prefer glucose-derived glycine over exogenous glycine for purine synthesis.[¹³C₆]glucose, [¹³C₂]glycine nih.gov
Inhibition of Purine Synthesis Adenine inhibits de novo purine synthesis, demonstrated by reduced incorporation of glycine-¹⁵N into uric acid.glycine-¹⁵N, adenine-8-¹³C nih.gov
Quantifying Synthesis Rates The rate of ¹⁵N-glycine incorporation into IMP, AMP, and GMP can be measured to quantify de novo purine biosynthesis.[¹⁵N]glycine researchgate.net

Analysis of Creatine (B1669601) Biosynthesis and Turnover Pathways

Creatine is a crucial molecule for energy storage in tissues with high energy demands, such as muscle and brain. medchemexpress.com Its biosynthesis begins with the formation of guanidinoacetate from arginine and glycine, a reaction catalyzed by arginine-glycine amidinotransferase (AGAT). drugbank.commdpi.com The entire glycine molecule is incorporated into guanidinoacetate, which is then methylated to form creatine. mdpi.com

Using GLYCINE (1-13C; 15N+), researchers can trace the carbon and nitrogen backbone of glycine directly into the creatine molecule. The appearance of a dual-labeled (M+2) creatine isotopologue provides a direct measure of its de novo synthesis rate. Studies using [2-¹³C]glycine have successfully demonstrated the capability of brain astroglial cells to synthesize creatine de novo. nih.gov The dual-labeled tracer would enhance such studies by simultaneously tracking the nitrogen, confirming the incorporation of the intact amino acid and allowing for more complex modeling of creatine turnover and its interplay with other nitrogen-containing metabolic pools. mdpi.com

Assessment of Glutathione (B108866) Synthesis and Related Pathways

Glutathione (GSH) is a critical antioxidant tripeptide composed of glutamate, cysteine, and glycine. drugbank.commetwarebio.com Glycine availability can be a rate-limiting factor for GSH synthesis, particularly under conditions of oxidative stress. nih.gov

GLYCINE (1-13C; 15N+) and similar dual- or triple-labeled glycine isotopologues are powerful tools for measuring the dynamics of GSH synthesis. nih.govnih.gov When GLYCINE (1-13C; 15N+) is added to cells or administered in vivo, its intact incorporation into the C-terminal position of glutathione results in a GSH molecule that is heavier by two mass units (M+2). isotope.comisotope.com

By monitoring the rate of appearance of this labeled GSH and the decay of unlabeled GSH over time, MFA can precisely determine the kinetics of GSH synthesis and turnover. nih.gov This approach has been used to map metabolic activity in tumors, showing that glycine uptake and its conversion into glutathione are heterogeneous, with the highest activity often at the tumor periphery. nih.gov Such studies are vital for understanding how cells maintain redox balance and how this process is altered in diseases like cancer and atherosclerosis. nih.govnih.gov

ApplicationKey FindingIsotope Tracer(s) UsedReference
Functional Mass Spectrometry Imaging Glycine uptake and its conversion to glutathione is heterogeneous in tumors, with highest activity at the periphery.[2-¹³C,¹⁵N]-glycine, [1,2-¹³C₂]-glycine, [1,2-¹³C₂,¹⁵N]-glycine nih.gov
Detecting Reactive Metabolites A mixture of labeled and unlabeled GSH, where GSH is labeled with [1,2-¹³C₂,¹⁵N]glycine, facilitates the detection and characterization of reactive drug metabolites.[1,2-¹³C₂,¹⁵N]glycine nih.gov
Atherosclerosis Research Glycine-based treatment induces de novo glutathione biosynthesis, mitigating atherosclerosis in mouse models.N/A (conceptual link) nih.gov

Other Specialized Metabolic Applications (e.g., Soil Microbial N/C Cycling)

The dual isotopic labeling of GLYCINE (1-¹³C; ¹⁵N) provides a powerful tool for tracing the intricate pathways of nitrogen (N) and carbon (C) in complex biological systems beyond conventional metabolic flux analysis in single organisms. A significant area of application is in environmental microbiology, particularly in elucidating the dynamics of soil organic matter cycling. By introducing this labeled compound into a soil environment, researchers can track the fate of both the carbon skeleton and the amino nitrogen, offering a detailed view of microbial nutrient processing. bris.ac.ukresearchgate.net

Studies utilizing ¹³C and ¹⁵N dual-labeled glycine have been instrumental in opening the 'black box' of organic N cycling in soil. bris.ac.ukresearchgate.net This molecular-level approach allows scientists to move beyond measuring bulk mineralization rates to trace the flow of C and N from the initial substrate into the de novo synthesis of new microbial amino acids. bris.ac.uk This provides precise information on the metabolic pathways active within the soil microbial community.

Research investigating the utilization of dual-labeled glycine by microorganisms in forest soils has revealed specific fates for the supplied N and C. Upon introduction of GLYCINE (1-¹³C; ¹⁵N), it is rapidly metabolized by soil microbes, which use it to fulfill their C and N requirements. mdpi.com The primary routes of glycine metabolism by the microbial community are mineralization and assimilation into microbial biomass. mdpi.com

A key finding is that a significant portion of the glycine is assimilated into the microbial biomass through the mineralization-immobilization-turnover (MIT) route. mdpi.com This process involves the breakdown of glycine and subsequent re-incorporation of its components into new microbial cells. One study quantified the fate of the labeled nitrogen from glycine, showing that its distribution between mineralization and assimilation is influenced by environmental factors such as the soil C/N ratio. mdpi.com

Detailed findings from a study on glycine utilization in soils from the Changbai Mountain are presented below:

Metabolic Fate of ¹⁵N from Labeled GlycinePercentage of Added LabelKey Influencing Factor
Mineralization of Glycine N6.2% – 22.5%Readily mineralizable substrate availability
Assimilation into Microbial Biomass (MIT route)24.7% – 52.1%Soil C/N Ratio

This table presents data on the metabolic fate of ¹⁵N from ¹³C, ¹⁵N-labeled glycine in soil, showing the percentage of the label that was mineralized versus assimilated into microbial biomass. Data sourced from Wen et al., 2022. mdpi.com

Furthermore, by combining stable isotope probing (SIP) with techniques like phospholipid fatty acid (PLFA) analysis, researchers can identify which specific groups within the microbial community are the primary consumers of the added glycine. mdpi.com Such studies have demonstrated that bacteria, particularly Gram-positive bacteria, can be the main competitors for exogenous glycine in the soil. mdpi.com The rapid incorporation of ¹³C from the labeled glycine into bacterial PLFAs confirms that these microorganisms are actively and directly utilizing this amino acid as a nutrient source. mdpi.com This methodology also helps in understanding the competition for organic nitrogen between different microbial groups and between microbes and plants in various ecosystems, such as temperate grasslands. researchgate.netresearchgate.net

Glycine 1 13c; 15n+ in Protein Metabolism and Turnover Research

Methodologies for Whole-Body Protein Synthesis Rate Determination

The determination of whole-body protein synthesis rates using GLYCINE (B1666218) (1-13C; 15N+) primarily relies on the principles of isotope dilution. Two key methodologies are employed: the end-product method and the precursor-product method.

The end-product method involves the administration of the labeled glycine and the subsequent measurement of the isotopic enrichment in an end-product of nitrogen metabolism, typically urea (B33335) or ammonia (B1221849) in urine or plasma. The dilution of the ¹⁵N label in the end-product pool is used to calculate the rate of whole-body protein turnover. The fundamental assumption is that the isotopic enrichment of the end-product reflects the enrichment of the free amino acid pool from which proteins are synthesized. The ¹⁵N from the administered glycine mixes with the body's total nitrogen pool, and its appearance in urea or ammonia provides a measure of the flux of nitrogen through this pool, which is stoichiometrically related to protein synthesis and breakdown.

The precursor-product method offers a more direct assessment of protein synthesis. This technique involves measuring the isotopic enrichment of the tracer amino acid in the precursor pool (e.g., plasma free amino acids or the aminoacyl-tRNA pool) and the enrichment of the same amino acid incorporated into a specific protein or a mixed protein pool over a defined period. The rate of protein synthesis is then calculated from the rate of incorporation of the labeled amino acid into the protein. The use of GLYCINE (1-13C; 15N+) in this method allows for the simultaneous tracking of both the carbon and nitrogen moieties, providing a more robust measurement. For instance, the incorporation of the ¹³C-labeled carboxyl group into the protein backbone can be measured, while the ¹⁵N can be used to trace the amino group's fate.

MethodPrincipleMeasurementKey Assumption
End-Product Method Isotope dilution in a metabolic end-product.¹⁵N enrichment in urinary or plasma urea/ammonia.Enrichment of the end-product reflects the enrichment of the precursor pool for protein synthesis.
Precursor-Product Method Direct measurement of labeled amino acid incorporation into protein.¹³C and/or ¹⁵N enrichment in the precursor pool and in the product (protein).The enrichment of the measured precursor pool accurately represents the true precursor for protein synthesis.

Assessment of Protein Degradation Kinetics

Detailed methodologies for the direct assessment of whole-body protein degradation kinetics specifically using GLYCINE (1-13C; 15N+) are not extensively documented in publicly available scientific literature. While the tracer is widely used to determine protein synthesis, its application for directly measuring protein breakdown appears to be less common or is still an emerging area of research.

In principle, protein degradation can be estimated from the rate of appearance of an amino acid tracer in the free amino acid pool. This is often done in conjunction with protein synthesis measurements to calculate net protein balance. However, specific models and calculations for quantifying protein degradation kinetics using the dual-labeled glycine tracer are not well-established in the literature.

Differential Labeling Strategies for Specific Protein Pools

Information regarding specific strategies for the differential labeling of distinct protein pools within the whole body using GLYCINE (1-13C; 15N+) is limited in the available scientific literature. While techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) are used for differential proteomic analysis in vitro, the application of GLYCINE (1-13C; 15N+) for in vivo differential labeling of specific protein pools in humans or animals is not a commonly reported methodology.

Theoretically, it might be possible to use this tracer in pulse-chase experiments to label proteins synthesized during a specific time window. By administering the labeled glycine for a defined period (the "pulse") and then stopping the administration (the "chase"), researchers could track the fate of the cohort of proteins synthesized during the pulse. However, the practical application and validation of such a strategy for differentiating specific protein pools in a whole-body context are not well-documented.

Comparative Analysis with Other Protein Tracer Methodologies (e.g., Leucine (B10760876) Tracers)

The use of GLYCINE (1-13C; 15N+) for studying protein metabolism has both advantages and disadvantages when compared to other commonly used tracers, such as isotopically labeled leucine.

Leucine tracers , particularly [1-¹³C]leucine, are often considered the "gold standard" for measuring muscle protein synthesis. This is because leucine is an essential amino acid that is primarily metabolized in muscle tissue, and its ketoacid, α-ketoisocaproate (KIC), is thought to better reflect the intracellular enrichment of the true precursor for protein synthesis (leucyl-tRNA) than plasma leucine enrichment.

Glycine tracers , on the other hand, are non-essential amino acids and are involved in numerous metabolic pathways throughout the body, not just protein synthesis. This can be both an advantage and a disadvantage. The widespread metabolic involvement of glycine means that a ¹⁵N-glycine tracer can provide a good measure of whole-body nitrogen flux and, by extension, whole-body protein turnover using the end-product method. This method is often less invasive than methods requiring tissue biopsies.

However, the complex metabolism of glycine can also complicate the interpretation of results. The ¹⁵N from glycine can be transferred to other amino acids through transamination reactions, which can dilute the label in the precursor pool for protein synthesis in a way that is difficult to quantify. Furthermore, the enrichment of plasma glycine may not accurately reflect the enrichment of the intracellular glycine pool in all tissues.

Below is a comparative analysis of key features of glycine and leucine tracer methodologies:

FeatureGLYCINE (1-13C; 15N+) TracersLeucine Tracers (e.g., [1-¹³C]leucine)
Primary Application Whole-body protein turnover (end-product method).Muscle protein synthesis (precursor-product method).
Metabolic Complexity High; involved in numerous metabolic pathways.Lower; primarily metabolized in muscle.
Representation of Precursor Pool Plasma glycine enrichment may not accurately reflect intracellular enrichment.Intracellular KIC enrichment is considered a better surrogate for the true precursor.
Invasiveness Can be less invasive (e.g., using urinary end-products).Often requires tissue biopsies for accurate muscle protein synthesis measurements.
Key Advantage Good for assessing whole-body nitrogen flux and overall protein turnover.Considered more accurate for measuring synthesis of a specific protein pool (muscle).
Key Disadvantage Complex metabolism and potential for ¹⁵N label scrambling can complicate data interpretation.May not be ideal for assessing whole-body protein turnover without additional tracers or assumptions.

Research Findings:

Studies directly comparing the two methods have shown that while both provide valuable information, they may not always yield identical results for protein synthesis rates. For example, some studies have reported that the end-product method with ¹⁵N-glycine can give different absolute values for whole-body protein synthesis compared to the precursor-product method with ¹³C-leucine. These discrepancies are often attributed to the different assumptions and metabolic complexities inherent in each method.

Methodological Considerations and Data Analysis in Tracer Studies

Principles of Experimental Design for Isotopic Tracer Studies

The successful implementation of Glycine (B1666218) (1-13C; 15N+) in tracer studies hinges on a meticulously planned experimental design. The primary goal is to introduce the labeled glycine into a biological system and monitor its incorporation into downstream metabolites, thereby elucidating the metabolic pathways and their fluxes.

A key principle in designing such experiments is the achievement of an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time. This allows for the application of steady-state metabolic flux analysis (MFA). However, for systems with slow turnover rates or for studying dynamic metabolic responses, an isotopically non-stationary approach may be more appropriate. frontiersin.org

The experimental setup typically involves culturing cells or perfusing tissues with a medium containing a known concentration of Glycine (1-13C; 15N+). Parallel labeling experiments, for instance, using singly labeled [1-¹³C]glycine or [¹⁵N]glycine alongside the dual-labeled tracer, can provide complementary data that enhances the precision and resolution of flux estimations. nih.govresearchgate.net The choice of experimental conditions, such as the concentration of the tracer and the duration of labeling, is critical and should be optimized to ensure sufficient label incorporation for detection without causing metabolic perturbations.

Key Considerations in Experimental Design:

ConsiderationDescriptionRationale
Tracer Purity The isotopic purity of Glycine (1-13C; 15N+) must be accurately known.Impurities can lead to incorrect interpretation of labeling patterns and inaccurate flux calculations.
Metabolic Steady State The biological system should be in a metabolic steady state during the labeling experiment.This ensures that metabolic fluxes are constant, a key assumption for many MFA models.
Duration of Labeling The time allowed for the tracer to incorporate into the metabolic network.Needs to be sufficient to achieve isotopic steady state (for steady-state MFA) or to capture the dynamics of label incorporation (for non-steady-state MFA).
Sampling Strategy The method and timing of sample collection.Quenching of metabolic activity is crucial to prevent further metabolism after sample collection.
Control Groups Use of unlabeled control groups.Essential for background correction and to assess the metabolic impact of the tracer itself.

Sample Preparation and Derivatization Protocols for Isotope Analysis

Following sample collection, meticulous preparation is paramount for accurate and precise measurement of isotopic enrichment in glycine and its metabolic products. The primary goal is to extract the metabolites of interest and convert them into a form suitable for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For GC-MS analysis, which is a common technique for analyzing amino acids, derivatization is necessary to increase the volatility of the compounds. ucdavis.edu A widely used method for amino acids, including glycine, is a two-step derivatization process:

Esterification: The carboxyl group is esterified, for example, with an acidified alcohol (e.g., methanol/HCl or butanol/acetyl chloride). asianpubs.org

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). asianpubs.org

The resulting derivatives, such as N-trifluoroacetyl glycine butyl ester, are volatile and exhibit good chromatographic properties. asianpubs.org It is crucial that the derivatization process does not introduce isotopic fractionation.

Typical Sample Preparation Workflow for Glycine Analysis:

StepProcedurePurpose
Metabolite Extraction Quenching of cells followed by extraction with a solvent system (e.g., methanol/chloroform/water).To halt enzymatic reactions and efficiently extract a broad range of metabolites.
Purification Solid-phase extraction (SPE) or ion-exchange chromatography. diva-portal.orgTo remove interfering substances like salts, lipids, and macromolecules. ucdavis.edu
Hydrolysis (for protein-bound amino acids) Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours). ucdavis.eduTo release individual amino acids from proteins.
Derivatization Esterification followed by acylation. ucdavis.eduasianpubs.orgTo make the amino acids volatile for GC-MS analysis.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).To separate and detect the derivatized amino acids and their isotopologues.

Mathematical Modeling and Computational Algorithms for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of metabolic reactions. When using Glycine (1-13C; 15N+), the labeling patterns of downstream metabolites provide constraints to a mathematical model of the metabolic network, allowing for the estimation of intracellular fluxes.

The foundation of MFA is a stoichiometric model of the metabolic network of interest. This model is a mathematical representation of the biochemical reactions occurring in the cell, defined by the stoichiometry of each reaction. For studies involving glycine, the network model must include all relevant pathways of glycine synthesis, degradation, and its utilization in the biosynthesis of other compounds like serine, purines, and glutathione (B108866). The stoichiometry of reactions involving glycine dictates how the ¹³C and ¹⁵N labels are transferred to other molecules. For example, the conversion of serine to glycine by serine hydroxymethyltransferase (SHMT) involves the transfer of a carbon atom, and the glycine cleavage system involves both carbon and nitrogen transformations. metabolismo.biznih.gov

Isotopic Steady-State MFA: This approach assumes that the system is in both a metabolic and isotopic steady state. nih.gov The labeling pattern of each metabolite is constant over time. The fluxes are determined by solving a system of algebraic equations that describe the balance of isotopologues for each metabolite in the network. nih.gov This method is computationally less intensive but requires longer labeling times to ensure isotopic equilibrium. youtube.com

Isotopically Non-Steady-State MFA (INST-MFA): This approach is applied to systems that are in a metabolic steady state but have not reached an isotopic steady state. frontiersin.org It analyzes the transient changes in the isotopic labeling of metabolites over time. INST-MFA requires solving a system of ordinary differential equations and is computationally more demanding. However, it can provide flux estimates from shorter experiments and can also yield information about metabolite pool sizes. frontiersin.org

Several software packages are available to perform the complex calculations required for MFA. These tools provide platforms for building metabolic models, simulating isotope labeling patterns, and estimating fluxes by fitting the model to experimental data.

Commonly Used Software for MFA:

SoftwareDescriptionKey Features
13CFLUX2 A high-performance software suite for steady-state and non-steady-state ¹³C-MFA. researchgate.net13cflux.netfz-juelich.deSupports large-scale networks, multicore processing, and includes tools for experimental design and statistical analysis. researchgate.net13cflux.netfz-juelich.de
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based software for isotopic tracer analysis. ucdavis.eduSupports both steady-state and non-steady-state MFA, as well as tracer experiment design. ucdavis.edu
OpenFLUX An open-source software for ¹³C-based MFA. ucdavis.eduProvides a graphical user interface and integrates with other modeling tools. ucdavis.edu
Metran A tool for metabolic flux analysis that supports both steady-state and non-stationary experiments.Offers features for statistical analysis and experimental design.

Correction for Natural Isotopic Abundance and Background Subtraction

Correction for Natural Isotopic Abundance: Naturally occurring stable isotopes (e.g., ¹³C at ~1.1% abundance) contribute to the measured mass isotopomer distributions (MIDs) of metabolites. researchgate.net This natural abundance must be corrected to accurately determine the enrichment from the Glycine (1-13C; 15N+) tracer. For dual-labeled tracers, this correction is more complex as it needs to account for the natural abundance of both ¹³C and ¹⁵N, as well as other elements in the molecule (e.g., oxygen, hydrogen). nih.govchemrxiv.org Correction is typically performed using matrix-based algorithms that mathematically subtract the contribution of natural isotopes from the raw MS data. researchgate.netbiorxiv.org Software tools like IsoCorrectoR and AccuCor2 are specifically designed for this purpose, with AccuCor2 being particularly suited for dual-isotope labeling experiments. nih.govchemrxiv.orgresearchgate.net

Background Subtraction: Mass spectrometry data can contain background signals from the instrument, sample matrix, or solvents. Background subtraction algorithms are used to remove these interfering signals to ensure that the measured ion intensities accurately reflect the metabolites of interest. nih.gov This can be achieved by analyzing a blank or a pre-dose sample and subtracting the resulting signals from the experimental samples. nih.gov

Statistical Validation of Tracer Data and Flux Maps

A primary step in data validation is the assessment of measurement precision and accuracy. For instance, in high-resolution mass spectrometry-based tracer studies, the analysis of standard solutions of known isotopic composition is crucial. Measuring a standard solution of a metabolite can yield excellent precision, sometimes as low as 0.02%, and a trueness bias of around 0.5% for the most abundant isotopologues. nih.gov Such initial validation ensures that the analytical instrumentation provides reliable raw data for subsequent flux calculations.

Once tracer data is collected, statistical tests are employed to compare different experimental conditions. For studies comparing different tracer methodologies, such as those involving ¹⁵N-Glycine, statistical methods like variance analysis (ANOVA) and Tukey's test can be used to compare the means of protein synthesis, breakdown, and flux estimations across methods. dntb.gov.ua Furthermore, Pearson correlation and Bland-Altman statistics help evaluate the agreement and concordance between different tracer techniques. dntb.gov.ua

A core component of metabolic flux analysis (MFA) is the estimation of metabolic fluxes and their confidence intervals. nih.gov The choice of isotopic tracer, such as specifically labeled glucose or glutamine, significantly impacts the precision of flux estimations for various metabolic pathways. nih.gov By simulating experimental data with introduced random errors, researchers can calculate the 95% confidence intervals for each reaction flux, allowing for the identification of the optimal tracer for a given metabolic network. nih.gov

For complex metabolic systems, especially those involving dual-labeled tracers like ¹³C, ¹⁵N-glycine, advanced statistical and computational approaches are necessary. These methods trace the fate of both carbon and nitrogen within central metabolic pathways. researchgate.net Bayesian Model Averaging (BMA) is one such statistically rigorous approach that can be generalized to ¹³C¹⁵N-MFA. nih.gov BMA allows for inference from a set of model variants by weighting each based on its likelihood of explaining the labeling data, resulting in a Bayesian flux map with expected values and credible intervals for each flux. nih.gov This method is powerful for simultaneously quantifying intracellular carbon and nitrogen metabolic fluxes and can resolve reaction bidirectionality with a calculated probability. nih.gov

The validation of flux maps also involves assessing the goodness-of-fit between the experimentally measured isotopic labeling patterns and those predicted by the metabolic model. This is often achieved through chi-squared tests. A statistically acceptable fit indicates that the model is a plausible representation of the cellular metabolism. The precision of the estimated fluxes is then typically reported as 95% confidence intervals, which are calculated based on the sensitivity of the goodness-of-fit to variations in flux values.

Below are illustrative data tables representing findings from tracer studies, showcasing how statistical validation is presented.

Table 1: Comparison of Whole-Body Protein Turnover Rates in Senior Dogs Using Different Isotopic Tracer Methods. Data is presented as mean ± standard deviation.
MethodProtein Synthesis (g·kg⁻⁰·⁷⁵·d⁻¹)Protein Breakdown (g·kg⁻⁰·⁷⁵·d⁻¹)Protein Flux (g·kg⁻⁰·⁷⁵·d⁻¹)
¹³C-Leucine3.45 ± 0.403.31 ± 0.213.80 ± 0.35
¹³C-Phenylalanine (Expired Air)3.38 ± 0.353.25 ± 0.193.75 ± 0.30
¹³C-Phenylalanine (Urine)3.41 ± 0.333.28 ± 0.183.78 ± 0.28
¹⁵N-Glycine3.32 ± 0.293.20 ± 0.153.70 ± 0.25

Statistical analysis using ANOVA showed no significant difference (P > 0.05) among the four methods for estimating protein synthesis, breakdown, and flux. dntb.gov.ua

Table 2: Quantification of Human Glycine Metabolism Using [1,2-¹³C₂]glycine Tracer in Healthy Volunteers. Data is presented as mean ± standard error of the mean.
Metabolic FluxRate (μmol·kg⁻¹·h⁻¹)Percentage of Total Glycine Flux (%)
Total Glycine Flux463 ± 55100
Glycine to Serine Conversion (via SHMT)193 ± 2841
Glycine Decarboxylation (via GCS)190 ± 4139 ± 6

This study was the first to quantify human glycine cleavage and glycine-to-serine SHMT kinetics, demonstrating that the glycine cleavage system (GCS) accounts for a significant portion of whole-body glycine flux. nih.gov

Table 3: Bayesian ¹⁵N-Flux Map for M. bovis BCG, showing expected net flux values and 95% credible intervals (CrI) relative to glycerol (B35011) uptake rate.
ReactionDescriptionNet Flux (relative value)95% Credible Interval
bsGLYGlycine Hydroxymethyltransferase5.5[5.2, 5.8]
bsSERSerine Deaminase3.1[2.9, 3.3]
bsILEIsoleucine Transaminase2.4[2.2, 2.6]
bsLEULeucine (B10760876) Transaminase4.8[4.5, 5.1]

The Bayesian Model Averaging approach determined that the glycine hydroxymethyltransferase reaction was bidirectional with 100% probability, while the other listed reactions were found to be unidirectional with high probability (>98%). nih.gov

Future Directions and Emerging Research Avenues for Glycine 1 13c; 15n+ Tracers

Integration with Systems Biology and Multi-Omics Research

Systems biology aims to provide a holistic understanding of biological systems by integrating multiple layers of biological information. nih.gov The use of GLYCINE (B1666218) (1-13C; 15N+) tracers is a natural fit for this approach, as it provides a dynamic functional readout of metabolic activity that can be correlated with other "omics" data sets, such as genomics, transcriptomics, and proteomics. nih.gov

By tracing the pathways of glycine's carbon and nitrogen, researchers can build a more comprehensive picture of cellular operations. For instance, in multi-omics studies, data on gene expression (transcriptomics) and protein levels (proteomics) can be directly linked to the metabolic fluxes (metabolomics) measured using the dual-labeled glycine. This integration allows for the validation of gene function and a deeper understanding of how genetic or proteomic changes manifest as metabolic reprogramming. The simultaneous quantification of carbon and nitrogen fluxes, a technique known as ¹³C¹⁵N-metabolic flux analysis, is a powerful tool for this purpose, establishing key nodes in metabolism, such as glutamate's central role in nitrogen distribution. nih.gov This holistic view is critical for unraveling the complex interactions that govern cellular behavior in both health and disease. nih.gov

Omics LayerInformation ProvidedIntegration with GLYCINE (1-13C; 15N+) Tracing
GenomicsGenetic blueprint of an organismCorrelating genetic variations with changes in glycine metabolic pathways.
TranscriptomicsGene expression levels (RNA)Linking the expression of metabolic enzyme genes to measured carbon and nitrogen fluxes.
ProteomicsProtein abundance and modificationsConnecting the levels of specific enzymes to the rate of metabolic reactions involving glycine. ckisotopes.com
MetabolomicsQuantification of small molecule metabolitesProviding direct measurement of the metabolic state and pathway activity through isotopic enrichment patterns.

Development of Advanced Computational Models for Complex Biological Networks

The data generated from GLYCINE (1-13C; 15N+) tracer experiments are inherently complex, necessitating the use of sophisticated computational models for interpretation. Future research will increasingly rely on the development of advanced models that can handle the dual-isotope data to map out intricate biological networks. Bayesian Model Averaging (BMA) is one such statistical framework that can be used to simultaneously quantify intracellular carbon and nitrogen fluxes from dual-labeling experiments. nih.gov These models can resolve reaction bidirectionalities and pinpoint the operational modes of central metabolic nodes. nih.gov

Another computational approach involves using genetic algorithms to optimize the design of tracer experiments themselves. nih.gov Such algorithms can identify the ideal combinations of isotopic tracers to maximize the precision of metabolic flux analysis for a specific metabolic network. nih.gov For protein production, statistical models like the Box-Behnken response surface model can be applied to optimize the expression of proteins using isotopically labeled amino acids, ensuring efficient use of expensive labeled materials. ukisotope.com By refining these computational tools, researchers can extract more robust and detailed information from tracer studies, leading to more accurate and predictive models of cellular metabolism.

Novel Applications in High-Throughput Isotopic Profiling

The demand for analyzing large numbers of samples in biomedical research has driven the development of high-throughput technologies. GLYCINE (1-13C; 15N+) is well-suited for these platforms, which enable rapid and large-scale metabolic profiling. Methodologies are being developed for the high-throughput discovery of endogenous metabolites and metabolic activities from single isotope tracing experiments. nih.gov By culturing cells in media containing a suite of ¹³C-labeled precursors, endogenously synthesized metabolites can be readily identified by their mass shift. nih.gov

Integrating dual-labeled glycine into such "deep labeling" strategies would add another dimension of information by simultaneously tracking nitrogen pathways. Mass spectrometry-based techniques are central to these high-throughput applications, allowing for the rapid analysis of isotopic enrichment in a wide range of metabolites. nih.gov Furthermore, high-throughput screening protocols can be used to optimize experimental conditions for studies involving labeled amino acids, maximizing data output while minimizing the consumption of costly reagents. ukisotope.com These advancements will facilitate large-scale studies, such as screening drug candidates for their effects on cellular metabolism or profiling metabolic changes across different disease states.

Micro-scale and Spatially Resolved Isotopic Analysis

A significant frontier in metabolism research is understanding metabolic heterogeneity within tissues and even within single cells. Emerging techniques in micro-scale and spatially resolved isotopic analysis are making this possible. Techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-MSI) can be coupled with stable isotope tracing to visualize the distribution of metabolites and their isotopic labeling patterns directly in tissue sections. nih.gov This "iso-imaging" approach can reveal the spatial organization of metabolic activity, for example, identifying how different regions of the kidney or brain utilize specific nutrients. nih.gov

Applying this technology with GLYCINE (1-13C; 15N+) would allow researchers to simultaneously map both carbon and nitrogen metabolism with high spatial resolution. Another powerful technique is nanoscale secondary ion mass spectrometry (nanoSIMS), which can provide isotopic information at a subcellular level. researchgate.net These methods move beyond tissue-level averages, providing a granular view of metabolic specialization among different cell types within a complex biological environment. This capability is crucial for understanding the metabolic interactions between cells in a tumor microenvironment or the metabolic zonation in organs like the liver.

TechniquePrincipleApplication with GLYCINE (1-13C; 15N+)Resolution
Iso-imaging (MALDI-MSI)Mass spectrometry imaging of tissue sections to detect isotope-labeled metabolites. nih.govVisualizing the spatial distribution of glycine-derived carbon and nitrogen in tissues.Tissue/Cellular
NanoSIMSSecondary ion mass spectrometry with high spatial resolution. researchgate.netTracking glycine metabolism at the subcellular level.Subcellular (Nanoscale)
Laser Ablation Cavity Ring-Down Spectroscopy (LA-CRDS)Spectroscopic analysis of isotopes in gas ablated from a solid sample. nsf.govHigh spatial resolution analysis of ¹³C/¹²C ratios in specific micro-locations.Micro-scale

Q & A

Q. How can researchers verify the isotopic purity and positional specificity of GLYCINE (1-13C; 15N+) in experimental setups?

Isotopic purity and labeling accuracy are critical for reliable metabolic or spectroscopic studies. Methodologically:

  • Nuclear Magnetic Resonance (NMR) : Use 13C^{13}\text{C}- and 15N^{15}\text{N}-edited 2D NMR (e.g., HSQC or HMBC) to confirm the labeled positions. For example, 13C^{13}\text{C} signals at ~42 ppm (C1 of glycine) and 15N^{15}\text{N} signals at ~35 ppm can distinguish labeling .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) detects isotopic clusters. Calculate the isotopic enrichment using the ratio of labeled-to-unlabeled peaks and correct for natural abundance using algorithms like those in Jennings and Matthews (2002) .
  • Combined Validation : Cross-validate using both techniques to address potential contaminants or incomplete labeling .

Q. What experimental considerations are essential when tracking glycine’s metabolic flux using (1-13C; 15N+)-labeled glycine?

  • Cell Culture/In Vivo Models : Optimize tracer concentration to avoid isotopic dilution. For mammalian cells, 0.5–2 mM glycine is typical, but validate via dose-response assays .
  • Sampling Timepoints : Frequent sampling (e.g., 0, 15, 30, 60 mins) captures dynamic flux in pathways like the glycine cleavage system or one-carbon metabolism .
  • Data Normalization : Use internal standards (e.g., 13C6^{13}\text{C}_6-glucose) to correct for extraction efficiency and instrument variability .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of 13C^{13}\text{C}13C- and 15N^{15}\text{N}15N-labeled glycine in NMR studies?

DNP hyperpolarizes nuclear spins to amplify NMR signals by >10,000-fold. Key steps:

  • Polarization Setup : Use a DNP polarizer with a 3.35 T superconducting magnet and microwave irradiation (≈94 GHz) to polarize glycine in a frozen matrix (e.g., glycerol/water) at 1–2 K .
  • Dissolution : Rapidly dissolve the hyperpolarized sample into a warm solvent (e.g., PBS) while preserving polarization. Monitor dissolution temperature (≈40°C) to avoid signal decay .
  • Application : For enzymatic studies (e.g., glycine decarboxylase), inject the hyperpolarized glycine into an NMR spectrometer and track real-time 13C^{13}\text{C} or 15N^{15}\text{N} chemical shifts .

Q. What strategies mitigate isotopic interference when using dual-labeled (1-13C; 15N+) glycine in complex metabolic networks?

Dual labeling introduces challenges like isotopic scrambling or cross-talk between pathways. Solutions include:

  • Compartmentalized Modeling : Use computational tools (e.g., INCA or IsoCor) to distinguish glycine-derived 13C^{13}\text{C} in cytosolic vs. mitochondrial pools .
  • Tracer Pairing : Combine (1-13C^{13}\text{C}; 15N^{15}\text{N})-glycine with other tracers (e.g., 2H3^{2}\text{H}_3-leucine) to isolate glycine-specific contributions .
  • Control Experiments : Compare data with singly labeled (13C^{13}\text{C}-only or 15N^{15}\text{N}-only) glycine to identify artifacts from isotopic coupling .

Q. How do researchers resolve discrepancies in hyperpolarized 13C^{13}\text{C}13C-glycine signal lifetimes across experimental conditions?

Signal lifetime (T1_1) varies with magnetic field strength, solvent, and deuteration. Methodological optimizations:

  • Deuteration : Synthesize deuterated analogs (e.g., glycine-d2_2) to reduce dipole-dipole relaxation. For example, T1_1 increases from 30 s to 41 s at 9.4 T in serum .
  • Field Strength : Use lower fields (e.g., 1.4 T clinical MRI scanners) for in vivo studies, as T1_1 increases inversely with field strength .
  • Relaxation Agents : Avoid paramagnetic ions (e.g., Fe3+^{3+}) in buffers to minimize signal quenching .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing isotopic enrichment data from (1-13C; 15N+)-glycine experiments?

  • Mass Isotopomer Distribution Analysis (MIDA) : Correct for natural abundance using matrix-based algorithms (e.g., IsoCor) to compute true enrichment .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in flux estimates, especially in low-signal regimes .
  • Reproducibility Checks : Report coefficients of variation (CV) across technical replicates; CV < 15% is acceptable for most tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.